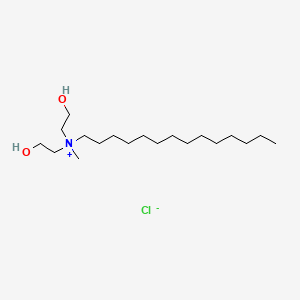

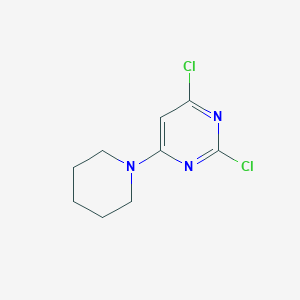

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, also known as PPMs, is a sulfonamide derivative of piperazine, an organic compound with a variety of uses. Its unique properties make it an attractive option for a variety of research applications, including use in laboratory experiments.

Scientific Research Applications

Physicochemical Properties

The physicochemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride have been studied in relation to its stability, solubility, and dissolution properties. The solubility data across various pH levels indicated the presence of different ionic forms of the drug. These properties are essential in developing suitable clinical dosage forms (Dubost et al., 1996).

Synthesis and Receptor Affinity

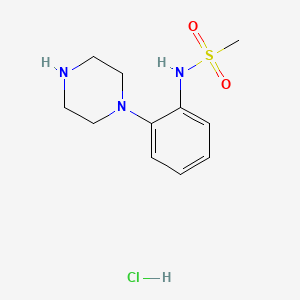

Synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, including variants of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, showed high affinities for 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit antagonistic activity in receptor functional assays, highlighting their potential in pharmacological applications (Park et al., 2010).

Sulfomethylation of Piperazine

Sulfomethylation of piperazine, a key step in the synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, is significantly influenced by pH levels. This process facilitates the production of various derivatives used in creating mono- and diacetate, phosphonate, and phosphinate derivatives, thereby expanding its application potential (van Westrenen & Sherry, 1992).

Structural Studies

Investigations into the crystal structures of derivatives of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, such as nimesulidetriazole derivatives, provide insights into the intermolecular interactions and molecular conformations. This knowledge aids in understanding how structural variations impact the compound’s pharmaceutical properties (Dey et al., 2015).

β3-Adrenoceptor Agonist Properties

Research on piperazine sulfonamide derivatives, including N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, revealed their potent and selective β3-adrenoceptor agonist properties. Such properties indicate potential applications in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).

Anticancer Activity

1,2,4-Triazine derivatives bearing a piperazine amide moiety, structurally related to N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, have been synthesized and shown to possess potential anticancer activities, specifically against breast cancer cells (Yurttaş et al., 2014).

Antioxidant Applications

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, related to N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, have been synthesized with free radical scavenger groups. These compounds show promise in protecting cells against oxidative stress, suggesting their utility in treating age-related diseases (Jin et al., 2010).

properties

IUPAC Name |

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJYEBQRPWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611966 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199105-19-6 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)